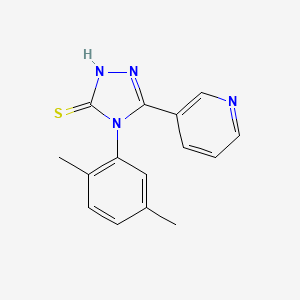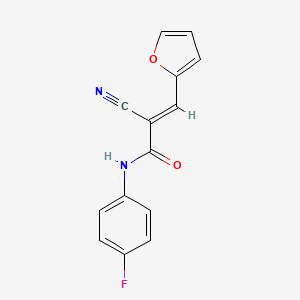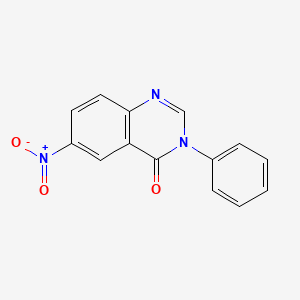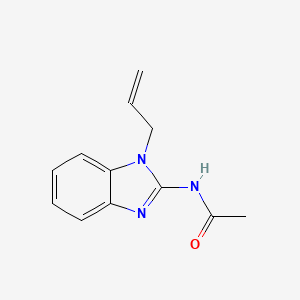
4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol, also known as DMTT, is a chemical compound with potential applications in scientific research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. DMTT is a thiol derivative of 1,2,4-triazole, which makes it a promising candidate for further investigation in various fields of research.
Mécanisme D'action
The exact mechanism of action of 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it has been proposed that the thiol group in this compound may be responsible for its antimicrobial and antifungal activities. The thiol group is known to be reactive towards various cellular components, including proteins and enzymes, which may lead to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro. For example, this compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory activities, which may have potential applications in the treatment of various diseases, including cancer and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments is its potent antimicrobial and antifungal activities. This makes it a valuable tool for investigating the mechanisms of action of various microorganisms and for developing new antimicrobial and antifungal agents. However, one limitation of using this compound in laboratory experiments is its potential toxicity towards mammalian cells. Further studies are needed to determine the safe concentration range of this compound for use in laboratory experiments.
Orientations Futures
There are several future directions for research on 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol. One potential area of research is in the development of new antimicrobial and antifungal agents based on the structure of this compound. Another potential area of research is in the investigation of the antioxidant and anti-inflammatory activities of this compound, which may have potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the safe concentration range of this compound for use in laboratory experiments and to investigate its potential toxicity towards mammalian cells.
Méthodes De Synthèse
The synthesis of 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate to form 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate compound is then reacted with thiosemicarbazide to form 4-(2,5-dimethylphenyl)-5-(1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol, which is further oxidized to obtain the final product, this compound.
Applications De Recherche Scientifique
4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been shown to exhibit potent antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-10-5-6-11(2)13(8-10)19-14(17-18-15(19)20)12-4-3-7-16-9-12/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUAOGNHNWERSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)


![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)
![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)

![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)